2-(2-Methoxyphenyl)hydrazinesulfonic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(2-Methoxyphenyl)hydrazinesulfonic acid involves several steps. One common method includes the reaction of 2-methoxyaniline with sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then treated with hydrazine to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Chemical Reactions Analysis
2-(2-Methoxyphenyl)hydrazinesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)hydrazinesulfonic acid is widely used in scientific research, particularly in the field of proteomics. It is employed as a biochemical reagent for the modification and analysis of proteins. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial processes for the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)hydrazinesulfonic acid involves its interaction with specific molecular targets. It can act as a nucleophile, participating in reactions with electrophilic centers in proteins and other biomolecules. This interaction can lead to the modification of protein structures and functions, which is crucial for its applications in proteomics research .
Comparison with Similar Compounds
2-(2-Methoxyphenyl)hydrazinesulfonic acid can be compared with other similar compounds such as 2-(4-Methoxyphenyl)hydrazinesulfonic acid. While both compounds share similar structural features, the position of the methoxy group on the phenyl ring can influence their chemical reactivity and biological activity. The unique positioning of the methoxy group in this compound contributes to its distinct properties and applications .
Similar Compounds
- 2-(4-Methoxyphenyl)hydrazinesulfonic acid
- This compound sodium salt monohydrate
Properties
IUPAC Name |
(2-methoxyanilino)sulfamic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-13-7-5-3-2-4-6(7)8-9-14(10,11)12/h2-5,8-9H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBUKVYSPKKBMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NNS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773803-87-5 |
Source
|
Record name | 2-(2-Methoxyphenyl)hydrazinesulfonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L28LV4YEX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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